molecular formula C10H9N3O2 B186170 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 138624-97-2

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B186170
Key on ui cas rn: 138624-97-2
M. Wt: 203.2 g/mol
InChI Key: NECVCOZCCWXGLH-UHFFFAOYSA-N
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Patent
US07531545B2

Procedure details

To a stirred solution of 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester (4.11 g) in THF (30 mL) in methanol (30 mL), was added sodium hydroxide solution (1.0 N, 28 mL, 28 mmol). The solution was stirred at room temperature for 3 hours. The organic solvents were removed by evaporation. The aqueous phase washed with diethyl ether one time. The aqueous solution was acidified by adding 2 N HCl and then filtered to yield 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid as a white solid.
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:9]=[CH:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:6]=1)=[O:4].[OH-].[Na+]>C1COCC1.CO>[CH2:10]([N:7]1[CH:8]=[N:9][C:5]([C:3]([OH:4])=[O:2])=[N:6]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.11 g
Type
reactant
Smiles
COC(=O)C1=NN(C=N1)CC1=CC=CC=C1
Name
Quantity
28 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvents were removed by evaporation
WASH
Type
WASH
Details
The aqueous phase washed with diethyl ether one time
ADDITION
Type
ADDITION
Details
by adding 2 N HCl
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(N=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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